4N-Pentylacetophenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4N-Pentylacetophenone typically involves the Friedel-Crafts acylation of 4-pentylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}5\text{H}{11} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}5\text{H}{11})\text{COCH}_3 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4N-Pentylacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 4-pentylbenzoic acid.
Reduction: 1-(4-pentylphenyl)ethanol.
Substitution: 4-nitro-4’-pentylacetophenone (nitration product).
Scientific Research Applications
4N-Pentylacetophenone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Industry: It is utilized in the production of fragrances and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 4N-Pentylacetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic pentyl group can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Acetophenone: The parent compound, which lacks the pentyl group.
4-Methylacetophenone: Similar structure with a methyl group instead of a pentyl group.
4-Ethylacetophenone: Contains an ethyl group at the para position.
Comparison: 4N-Pentylacetophenone is unique due to the presence of the longer pentyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This difference can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(4-pentylphenyl)acetaldehyde |
InChI |
InChI=1S/C13H18O/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h6-9,11H,2-5,10H2,1H3 |
InChI Key |
BLOYVXAQVGSTAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC=O |
Origin of Product |
United States |
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